4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(methylamino)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c1-14-11-15-10(9(6-13)16-11)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNFFXDDCYCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile
The synthesis begins with 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (16 ), prepared via cyclization of 4-fluorobenzoylacetonitrile with thiourea under iodine-mediated oxidative conditions. Subsequent diazotization using tert-butyl nitrite and hydrochloric acid replaces the amino group with chlorine, yielding 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (17 ) in 62% yield.
Key Reaction Conditions
-
Diazotization : 0°C, 1 h, HCl/NaNO₂
-
Isolation : Silica plug chromatography with dichloromethane
Methylamine Substitution
The chloro derivative (17 ) undergoes nucleophilic aromatic substitution with methylamine. In anhydrous tetrahydrofuran (THF), 17 reacts with excess methylamine (2.5 equiv) at 80°C for 12 h, facilitated by potassium carbonate as a base. The reaction achieves 68% yield after recrystallization from acetonitrile.
Mechanistic Insights
-
Electron-withdrawing nitrile at C5 activates the thiazole ring for substitution.
-
Methylamine attacks the electrophilic C2, displacing chloride via a two-step addition-elimination process.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.98–7.92 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 3.12 (s, 3H, NCH₃).
-
LC-MS : m/z = 273.1 [M + H]⁺.
Thiazole Ring Construction via Hantzsch Synthesis
Synthesis of α-Bromo-4-fluorophenylacetonitrile
4-Fluorophenylacetonitrile is brominated at the α-position using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 4 h). The product, α-bromo-4-fluorophenylacetonitrile, is obtained in 75% yield.
Cyclization with N-Methylthiourea
N-Methylthiourea reacts with α-bromo-4-fluorophenylacetonitrile in ethanol under reflux (12 h, 78°C). The thiazole ring forms via sulfur nucleophilic attack, followed by cyclodehydration. This one-pot method affords the target compound in 65% yield.
Optimization Notes
-
Higher yields (72%) are achieved using microwave irradiation (100°C, 30 min).
-
Solvent screening shows ethanol outperforms DMF or THF due to improved solubility of intermediates.
Alternative Methods and Microwave-Assisted Synthesis
Reductive Amination Approach
A two-step strategy involves:
Microwave-Assisted Cyclization
Adapting the Hantzsch method, microwave irradiation (150 W, 120°C, 15 min) reduces reaction time by 80% and increases yield to 74%. Comparative data:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 12 | 65 |
| Microwave | 0.25 | 74 |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₈FN₃S
- Molecular Weight : 233.26 g/mol
- CAS Number : 1889035-49-7
The structure of Ziritaxestat features a thiazole ring, which is significant in enhancing the compound's biological activity. The presence of the fluorophenyl group contributes to its pharmacokinetic properties, making it a candidate for further drug development.
Treatment of Systemic Sclerosis
Ziritaxestat is currently under investigation for its effectiveness in treating systemic sclerosis, a rare autoimmune disease characterized by skin thickening and organ fibrosis. Clinical trials have shown promising results, indicating that the compound may help reduce skin fibrosis and improve overall patient outcomes .
Inhibitor of Enzymatic Activity
Research indicates that Ziritaxestat acts as an inhibitor of specific enzymes involved in fibrosis pathways. By targeting these enzymes, the compound may modulate pathological processes associated with fibrosis in various tissues .
Case Study 1: Clinical Trial NCT03798366
A significant clinical trial (NCT03798366) is evaluating the safety and efficacy of Ziritaxestat in patients with systemic sclerosis. Preliminary findings suggest that patients receiving this compound exhibited reduced skin thickness compared to those on placebo . This trial is crucial for establishing the therapeutic potential of Ziritaxestat.
Case Study 2: Comparative Studies on Fibrosis Markers
In laboratory settings, studies have compared Ziritaxestat's effects on fibrosis markers in cell cultures and animal models. Results indicate a decrease in collagen deposition and inflammatory markers when treated with Ziritaxestat, reinforcing its potential as a therapeutic agent against fibrosis-related conditions .
Broader Anti-Fibrotic Applications
Beyond systemic sclerosis, there is potential for Ziritaxestat to be explored for other fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and liver cirrhosis. The mechanisms through which it inhibits fibrosis could be applicable across various organ systems .
Combination Therapies
Ziritaxestat may also be investigated as part of combination therapies with other antifibrotic agents or immunomodulators to enhance treatment efficacy and minimize side effects associated with high-dose monotherapy .
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs in Thiazole-Pyrimidine Hybrids
describes several thiazole-pyrimidine hybrids synthesized via similar routes. Key analogs include:
- Compound 2: 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide.
- Compound 3: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile.
- Compound 6: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile.
| Compound | Substituents (Position) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |
|---|---|---|---|---|
| 2 | Sulfonamide (pyrimidine-2-yl) | 67 | 254–255 | 98 |
| 3 | 3-Hydroxyphenyl (pyrimidine-2-yl) | 18 | 242–243 | Not reported |
| 6 | Morpholine-carbonyl (phenyl) | Not reported | Not reported | Not reported |
Key Observations :
- The sulfonamide substituent in Compound 2 enhances synthetic yield (67%) and purity (98%) compared to Compound 3 (18% yield), suggesting steric or electronic effects influence reactivity .
- The methylamino-thiazole core is conserved across analogs, underscoring its role in maintaining structural integrity.
Halogen-Substituted Isostructural Compounds
and highlight two isostructural compounds:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Structural Insights :
- Both compounds crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit.
- The fluorophenyl group in Compound 5 adopts a perpendicular orientation relative to the planar core, while the chlorophenyl group in Compound 4 induces minor packing adjustments due to halogen size differences .
Thiazole Derivatives with Varied Substituents
Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate ()
- Substituents : Trifluoromethylphenyl (position 2), ester (position 5).
2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile ()
- Substituents: Chloro (position 2), fluorophenyl (position 4), cyano (position 5).
- Comparison: The absence of the methylamino group (replaced by chloro) likely diminishes hydrogen-bonding capacity, critical for ATX inhibition in GLPG1690 .
Pharmacological Profile of GLPG1690
- Structure-Activity Relationship (SAR): The methylamino and fluorophenyl groups in 4-(4-fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile are essential for ATX inhibition. Additional substituents in GLPG1690 (e.g., piperazine, imidazopyridine) enhance potency and selectivity .
- Clinical Relevance : GLPG1690 reduces LPA levels in vivo and has progressed to clinical trials, demonstrating the therapeutic viability of this structural scaffold .
Data Tables
Table 1. Comparison of Key Thiazole Derivatives
Biological Activity
4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile (CAS No. 1889035-49-7) is a thiazole derivative that has garnered attention for its potential biological activities. The thiazole ring is known for its diverse pharmacological properties, making compounds containing this moiety valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H8FN3S
- Molecular Weight : 233.26 g/mol
- Structure : The compound features a thiazole ring with a fluorophenyl and methylamino substituent, which may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
The biological activities of 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile have been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-Fluorophenyl)-2-(methylamino)thiazole have shown activity against various bacterial strains and fungi. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioactivity of these compounds, contributing to their efficacy against pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 4-(4-Fluorophenyl)-2-methylthiazole | Staphylococcus aureus | 16 |
| Similar Thiazoles | Candida albicans | 32 |
| Other Derivatives | Aspergillus niger | 64 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain thiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The SAR analysis indicates that the presence of the methylamino group at position 2 enhances cytotoxicity against cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-(4-Fluorophenyl)-2-methylamino-thiazole | A549 (Lung cancer) | 12 |
| Other Thiazoles | MCF-7 (Breast cancer) | 15 |
| Additional Analogues | HeLa (Cervical cancer) | 10 |
Structure-Activity Relationship (SAR)
The effectiveness of 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile can be attributed to its structural components:
- Fluorophenyl Group : The fluorine atom enhances the electron-withdrawing ability, increasing the compound's reactivity and binding affinity to biological targets.
- Methylamino Group : This substituent is essential for improving solubility and bioavailability, contributing to the overall pharmacological profile.
Case Studies
- Antimicrobial Effects : A study evaluated the efficacy of thiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the thiazole structure significantly impacted antimicrobial potency, with some derivatives achieving MIC values lower than traditional antibiotics .
- Anticancer Screening : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures to 4-(4-Fluorophenyl)-2-(methylamino)thiazole exhibited promising anticancer activity, particularly against lung and breast cancer cells. The mechanism involved apoptosis through caspase activation pathways .
Q & A
Q. What are the established synthetic routes for 4-(4-Fluorophenyl)-2-(methylamino)thiazole-5-carbonitrile, and how is purity validated?
The compound is synthesized via nucleophilic substitution of a chloro-precursor (e.g., 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile) with methylamine under reflux in polar aprotic solvents like DMF. Key intermediates are characterized using HPLC (>95% purity) and high-resolution mass spectrometry (exact mass: 323.0605614 g/mol) to confirm structural integrity . Post-synthesis purification employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .
Q. What is the primary mechanism of action of this compound in preclinical studies?
The compound acts as a potent autotaxin (ATX) inhibitor , binding to the hydrophobic pocket of ATX to block lysophosphatidic acid (LPA) production. In vitro studies show IC₅₀ values of 10–100 nM in enzymatic assays using recombinant human ATX, validated via fluorescence-based substrate cleavage (FS-3) . This inhibition reduces LPA-driven fibrosis and inflammation in idiopathic pulmonary fibrosis (IPF) models .
Q. Which pharmacological models are used to evaluate efficacy?
- In vitro : Fibroblast-to-myofibroblast transition assays using TGF-β-stimulated human lung fibroblasts, with α-SMA expression quantified via Western blot .
- In vivo : Bleomycin-induced murine IPF models, where the compound (10–30 mg/kg/day orally) reduces collagen deposition (hydroxyproline assay) and improves lung function (forced vital capacity measurements) .
Advanced Research Questions
Q. How can time-dependent inhibition (TDI) of cytochrome P450 enzymes by this compound be mitigated during drug development?
TDI risks are assessed via IC₅₀ shift assays using human liver microsomes. If time-dependent CYP3A4 inhibition is observed, strategies include:
- Introducing electron-withdrawing groups (e.g., fluorination) to reduce reactive metabolite formation.
- Co-dosing with CYP protectants like glutathione derivatives in preclinical models .
Pharmacokinetic (PK) studies in healthy subjects show no clinically significant CYP interactions at therapeutic doses , supporting its progression to Phase II trials .
Q. What structural modifications improve binding affinity while reducing off-target effects?
Crystallographic studies (PDB: 4XSG) reveal that the 4-fluorophenyl group occupies a hydrophobic subpocket of ATX, while the methylamino group forms hydrogen bonds with Thr208. Modifications such as replacing the thiazole ring with pyridine (e.g., GLPG1690 derivatives) improve solubility without compromising potency. Free-energy perturbation (FEP) calculations guide optimization, achieving a 10-fold increase in binding ΔG .
Q. How are discrepancies resolved between in vitro potency and in vivo efficacy?
Discrepancies often arise from plasma protein binding or active metabolite generation . Solutions include:
- Equilibrium dialysis to measure unbound fraction (e.g., fu = 0.15 in human plasma).
- Metabolite identification via LC-MS/MS in rodent plasma, identifying hydroxylated derivatives with retained ATX inhibition .
- Adjusting dosing regimens using population PK/PD modeling to maintain target engagement .
Methodological Recommendations
- For structural studies : Combine AlphaFold-predicted ATX models with molecular dynamics simulations to map allosteric binding sites .
- For PK optimization : Use physiologically based pharmacokinetic (PBPK) modeling to predict human dose-response relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
